Sulfamethoxazole N4-glucoside
Description
Contextualization of Sulfamethoxazole (B1682508) as an Emerging Environmental Contaminant
Sulfamethoxazole (SMX) is a sulfonamide antibiotic extensively used in both human and veterinary medicine to treat bacterial infections. wikipedia.orgacs.org Its widespread application has led to its persistent presence in various aquatic ecosystems. acs.org A primary pathway for its entry into the environment is through the excretion of the unchanged drug and its metabolites from humans and animals. nih.govupc.edu
Conventional wastewater treatment plants (WWTPs) are often incapable of completely removing SMX and its byproducts. nih.govupc.eduacs.org Consequently, these compounds are released into surface waters, with SMX being detected in WWTP effluents, rivers, and even drinking water at concentrations ranging from nanograms to micrograms per liter. acs.orgresearchgate.netmdpi.com The recalcitrant nature of SMX in the environment raises concerns about the potential for promoting antibiotic-resistant bacteria and disrupting aquatic ecosystems. acs.orgjanusinfo.se Due to its frequent detection and potential ecological impact, sulfamethoxazole is recognized as an emerging environmental contaminant of concern. acs.orgnih.gov
Significance of Sulfamethoxazole N4-Glucoside as a Key Transformation Product
Once consumed, sulfamethoxazole is metabolized in the liver into several products before excretion. wikipedia.orgpfizer.com While N4-acetyl-sulfamethoxazole is the most abundant human metabolite, a notable portion is also converted into N-glucuronide conjugates. wikipedia.orgacs.orgfda.gov Specifically, this compound is a metabolite formed through the conjugation of a glucuronic acid molecule to the N4-amino group of the parent compound. chemicalbook.comlgcstandards.comscbt.com
The significance of this compound lies in its role as a major transformation product that enters the environment alongside the parent drug. upc.edu In some organisms, such as the model plant Arabidopsis thaliana, N-glycosylation is the primary transformation pathway for SMX, with N4-glycosyl-SMX constituting over 80% of the extractable metabolites. researchgate.netacs.org Studies have shown that some metabolites can be unstable in the environment and may re-transform back into the parent compound, sulfamethoxazole. upc.eduresearchgate.netacs.org This potential for reversion makes this compound a potential reservoir that could contribute to the persistence of SMX in aquatic systems, highlighting the importance of studying its environmental fate. researchgate.netacs.org
Table 1: Major Human Metabolites of Sulfamethoxazole and Excretion
| Metabolite | Percentage of Excreted Dose | Form |
| Unchanged Sulfamethoxazole | ~20% - 30% | Active Parent Drug |
| N4-acetyl-sulfamethoxazole | ~50% - 70% | Acetylated Metabolite |
| Sulfamethoxazole N-glucuronide | ~15% - 20% | Glucuronide Conjugate |
| Data synthesized from multiple sources indicating approximate excretion percentages following oral administration. wikipedia.orgacs.orgpfizer.com |
Theoretical Frameworks for Understanding Xenobiotic Conjugation Pathways
The formation of this compound is a classic example of xenobiotic metabolism, the process by which living organisms modify the chemical structure of foreign compounds (xenobiotics) like drugs and pollutants. wikipedia.orgopenaccessjournals.comwikipedia.org This biotransformation typically occurs in phases to detoxify and facilitate the excretion of these substances. wikipedia.orgopenaccessjournals.com
Phase I Metabolism: This phase involves reactions like oxidation, reduction, or hydrolysis that introduce or expose functional groups on the xenobiotic molecule. openaccessjournals.com Enzymes such as Cytochrome P450s are primary catalysts in this phase. wikipedia.org
Phase II Metabolism: In this phase, the modified or parent xenobiotic is conjugated with an endogenous molecule. wikipedia.org This conjugation reaction, catalyzed by transferase enzymes, increases the water solubility and molecular weight of the xenobiotic, making it easier to excrete. wikipedia.orguomus.edu.iq Common conjugating agents include glucuronic acid, sulfate, and glutathione (B108866). wikipedia.org
The formation of this compound is a Phase II conjugation reaction. pfizer.comfda.gov In humans, this process is specifically termed glucuronidation, where the enzyme UDP-glucuronosyltransferase attaches glucuronic acid to the sulfamethoxazole molecule. uomus.edu.iqacs.org In plants, a similar process occurs, but glucose is used instead of glucuronic acid, a reaction known as glycosylation. researchgate.netacs.org These conjugation pathways are crucial detoxification mechanisms, but they also lead to the formation of metabolites that require environmental assessment. acs.org
Table 2: Phases of Xenobiotic Metabolism
| Phase | Primary Function | Key Reactions | Common Enzymes | Outcome for Xenobiotic |
| Phase I | Functionalization | Oxidation, Reduction, Hydrolysis | Cytochrome P450s (CYPs), Flavin-Containing Monooxygenases (FMOs) | Introduction or unmasking of polar functional groups |
| Phase II | Conjugation | Glucuronidation, Sulfation, Glutathione conjugation, Acetylation | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs), Glutathione S-transferases (GSTs) | Increased water solubility and molecular weight to facilitate excretion |
| This table provides a generalized overview of xenobiotic metabolism pathways. wikipedia.orgopenaccessjournals.comwikipedia.orguomus.edu.iq |
Overview of Research Gaps and Future Directions for this compound
Despite its recognized importance, significant research gaps remain in the understanding of this compound. The environmental fate of many pharmaceutical metabolites is not fully known. nih.govacs.org While studies have investigated the degradation of the parent SMX compound under various conditions, less is understood about the specific transformation pathways and persistence of its N4-glucoside conjugate in different environmental compartments like water and sediment. nih.govresearchgate.net
Future research should focus on several key areas:
Environmental Stability and Transformation: More detailed studies are needed to determine the stability of this compound under various environmental conditions (e.g., sunlight, different pH levels, microbial action) and to quantify the rate and extent of its back-transformation to the parent sulfamethoxazole. nih.govacs.org
Ecotoxicity: The ecotoxicological effects of this compound itself are not well-characterized. Research is required to assess whether the conjugate possesses its own biological or toxic activity towards aquatic organisms. acs.org
Analytical Methodologies: The development of robust and sensitive analytical methods for the routine detection and quantification of this compound and other metabolites in environmental samples is crucial for accurate risk assessment. csic.esnih.gov
Plant and Soil Interactions: As SMX is used in agriculture and can be taken up by plants, further investigation into the formation, accumulation, and potential phytotoxicity of this compound in various plant species and soil environments is warranted. acs.orgresearchgate.net
Addressing these research gaps is essential for a comprehensive assessment of the environmental risks posed by sulfamethoxazole and its transformation products. researchgate.net A better understanding of the entire life cycle of these compounds, from excretion to their ultimate fate in the environment, will support the development of more effective strategies to mitigate their impact.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O8S/c1-8-6-12(18-27-8)19-28(24,25)10-4-2-9(3-5-10)17-16-15(23)14(22)13(21)11(7-20)26-16/h2-6,11,13-17,20-23H,7H2,1H3,(H,18,19)/t11-,13-,14+,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDUCXZSJFIYSD-YMILTQATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701152639 | |
| Record name | 4-(β-D-Glucopyranosylamino)-N-(5-methyl-3-isoxazolyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701152639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119691-75-7 | |
| Record name | 4-(β-D-Glucopyranosylamino)-N-(5-methyl-3-isoxazolyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119691-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(β-D-Glucopyranosylamino)-N-(5-methyl-3-isoxazolyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701152639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 119691-75-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biotransformation and Metabolic Pathways of Sulfamethoxazole N4 Glucoside
N-Glycosylation as a Predominant Biotransformation Pathway
In plant systems, the conjugation of xenobiotics with sugar molecules is a primary mechanism for detoxification. For sulfamethoxazole (B1682508), this often occurs at the N4 position of its aniline (B41778) amino group, leading to the formation of a glucoside conjugate.
Research has shown that N-glycosylation is a major biotransformation pathway for sulfamethoxazole in plants. nih.gov In studies using the model plant Arabidopsis thaliana, sulfamethoxazole was found to be extensively metabolized. nih.govacs.org After a 10-day exposure period, only 1.1% of the parent sulfamethoxazole compound remained in the plant tissues. nih.govacs.org Untargeted screening of the metabolites revealed that N4-glycosyl-SMX was the most dominant, accounting for over 80% of the extractable metabolites. nih.govacs.org This indicates a highly efficient and primary metabolic route for sulfamethoxazole in these plants. nih.govacs.org Similarly, studies on rice have also identified glycosylation as one of the transformation pathways for sulfamethoxazole. bohrium.com
Further metabolism of the initial glucoside conjugate can occur. Evidence from studies on Arabidopsis thaliana shows the formation of N4-glycosyl-glycoside sulfamethoxazole. nih.govacs.orgresearchgate.net This metabolite accounted for up to 4.4% of the extractable metabolites, indicating a sequential glycosylation process where an additional glucose molecule is attached to the initial N4-glycosyl-SMX. nih.govacs.orgresearchgate.net This two-step glycosylation highlights a more complex detoxification cascade within the plant. nih.govacs.orgresearchgate.net
Table 1: Relative Abundance of Sulfamethoxazole and its Glycosylated Metabolites in Arabidopsis thaliana
| Compound | Percentage of Extractable Metabolites |
|---|---|
| Parent Sulfamethoxazole | 1.1% |
| N4-Glycosyl-Sulfamethoxazole | >80% |
| N4-Glycosyl-Glycoside Sulfamethoxazole | up to 4.4% |
Data from studies on Arabidopsis thaliana after 10 days of exposure. nih.govacs.orgresearchgate.net
Enzymatic Mechanisms and Catalysis of Glucoside Formation
The formation of sulfamethoxazole glucosides is not a random process but is catalyzed by specific enzymes as part of the plant's metabolic detoxification system.
Glycosyltransferases (GTs) are the enzymes responsible for catalyzing the transfer of a sugar moiety from a donor molecule to an acceptor molecule. sciencereviews.info In the case of sulfamethoxazole metabolism in plants, GTs facilitate the conjugation of glucose to the parent compound. bohrium.comresearchgate.net This enzymatic action is a crucial part of the plant's defense mechanism against foreign chemicals (xenobiotics). sciencereviews.info The presence of a functional amino group on the sulfamethoxazole molecule allows it to be a direct substrate for these enzymes. mdpi.com Transcriptomic analysis in rice exposed to sulfamethoxazole has confirmed the involvement of GTs in its biotransformation pathways. bohrium.com
The metabolism of xenobiotics in plants is often described in three phases, similar to animal metabolism. sci-hub.semdpi.com Phase I involves reactions like oxidation or hydrolysis, which introduce or expose functional groups on the xenobiotic. sci-hub.se Phase II, where the formation of Sulfamethoxazole N4-glucoside occurs, involves the conjugation of these functional groups with endogenous molecules like sugars, amino acids, or glutathione (B108866). sci-hub.semdpi.com These conjugation reactions, catalyzed by enzymes like glycosyltransferases, increase the polarity and water solubility of the xenobiotic, which facilitates its sequestration or further transport within the plant. mdpi.com Because sulfamethoxazole already possesses a reactive amino group, it can directly enter Phase II metabolism without needing a preceding Phase I activation step. mdpi.com
Abiotic Glucosylation Processes in Environmental Matrices
While enzymatic processes within living organisms are the primary drivers of sulfamethoxazole glucosylation, the potential for non-enzymatic, or abiotic, formation also exists.
Research has observed that the glycosylation of sulfamethoxazole can be a spontaneous reaction in some contexts. mdpi.com For instance, glycosylated sulfamethoxazole was detected in an abiotic control group in one study, suggesting a chemical reaction between the antibiotic and glucose present in the growing media. mdpi.com The kinetics of the reaction between sulfamethoxazole and glucose have been studied under acidic conditions, demonstrating that the formation of glucosylamines can occur without enzymatic catalysis. nih.gov The reaction rate is influenced by factors such as pH and temperature. nih.gov This suggests that under specific environmental conditions where both sulfamethoxazole and sugars are present, such as in certain soil or waste matrices, abiotic glucosylation may contribute to the transformation of the parent antibiotic. mdpi.comnih.govepa.gov
Reversibility and Hydrolytic Dynamics of Sulfamethoxazole Glucosides
The stability of this compound is not absolute, with both physical and biological processes capable of reversing the conjugation, thereby releasing the parent compound, sulfamethoxazole.
Thermal processes, such as those used in cooking, can induce the hydrolysis of sulfamethoxazole conjugates. Research on sulfamethazine (B1682506) (a related sulfonamide) residues in pork products has shown that cooking can lead to an increase in the concentration of the parent compound. This phenomenon is attributed to the heat-related hydrolysis of the sulfamethazine-glucoside metabolite back to sulfamethazine. researchgate.net This suggests that similar heat treatments could potentially cleave the glucose moiety from this compound, regenerating the parent sulfamethoxazole.
Microbial activity can also lead to the reformation of sulfamethoxazole from its transformation products. In a study involving a water/sediment system, an increase in sulfamethoxazole concentrations was observed during incubation. nih.gov This was attributed to the back-transformation of certain photo-transformation products by sediment bacteria, with 4-nitro-sulfamethoxazole being a notable precursor. nih.gov While this study did not directly involve this compound, it demonstrates the principle of microbial-mediated reversion to the parent antibiotic. nih.gov Furthermore, in rice plants, the metabolite N4-acetyl-sulfamethoxazole has been observed to transform back into sulfamethoxazole, highlighting a novel finding of back-transformation within a plant system. bohrium.com
Comparative Analysis of this compound Formation Across Biological Systems
The formation of this compound is a key detoxification pathway, particularly in plants. However, the extent and primary metabolic routes can vary significantly between different species and biological systems.
Plants extensively metabolize sulfamethoxazole, with glucosylation being a prominent phase II conjugation reaction. However, the dominance of this pathway varies among species.
Arabidopsis thaliana : In the model plant Arabidopsis thaliana, N-glycosylation is the primary transformation pathway for sulfamethoxazole. nih.govacs.org Studies have shown that this compound (N4-glycosyl-SMX) can account for over 80% of the extractable metabolites after exposure. nih.govacs.orgresearchgate.net After a 10-day exposure, only 1.1% of the sulfamethoxazole in plant tissues remained as the parent compound, indicating intensive metabolism. nih.govacs.orgresearchgate.net Further glycosylation of the initial glucoside conjugate to form N4-glycosyl-glycoside SMX has also been reported. nih.govacs.orgresearchgate.net
Cucumber (Cucumis sativus) : In cucumber seedlings, sulfamethoxazole also undergoes direct conjugation, including glucosylation. nih.gov However, alongside glucosylation, acetylation to form N4-acetylsulfamethoxazole is a major metabolic pathway, which becomes the dominant metabolite after several days. nih.gov This indicates a different metabolic emphasis compared to Arabidopsis thaliana.
Rice (Oryza sativa) : Rice plants are also capable of forming sulfamethoxazole glucosides. Non-targeted screening has identified glycosylation as one of several transformation pathways, which also include deamination, hydroxylation, acetylation, and formylation. bohrium.com Transcriptomic analysis has confirmed the involvement of glycosyltransferases (GTs), the enzymes responsible for this conjugation, in the biotransformation process in rice. bohrium.comresearchgate.net
Interactive Data Table: Sulfamethoxazole Metabolism in Different Plant Species
| Plant Species | Primary Transformation Pathway(s) | Key Metabolite(s) | Supporting Evidence |
|---|---|---|---|
| Arabidopsis thaliana | N-glycosylation | This compound (>80%) | nih.govacs.orgresearchgate.net |
| Cucumber | Acetylation, Glucosylation | N4-acetylsulfamethoxazole, Sulfamethoxazole-glucoside | nih.gov |
| Rice | Deamination, Hydroxylation, Acetylation, Formylation, Glycosylation | Multiple transformation products including glucosides | bohrium.com |
In microbial communities like those found in activated sludge from wastewater treatment plants, the biotransformation of sulfamethoxazole is complex and involves multiple pathways. While some bacteria possess enzymes that can break down sulfonamides into simpler compounds like glycosides, this is not always the primary route observed. nih.gov
In sulfate-reducing enrichment cultures from digester sludge, sulfamethoxazole was transformed into reduced and isomerized forms of its isoxazole (B147169) moiety, which did not revert to the parent compound upon oxygen exposure. acs.org Studies on aerobic heterotrophic activated sludge have identified the formation of a pterin-conjugate, 2,4(1H,3H)-pteridinedione-SMX, as a biotransformation product. nih.gov Other research on aerobic granular sludge points to degradation pathways involving the hydrolysis of the sulfonamide bond and cleavage of N-S or C-S bonds, leading to smaller molecules like benzene (B151609) and 5-methyl-isoxazole, rather than conjugation with glucose. nih.gov While microbial glycosylation of xenobiotics can occur, in the specific context of sulfamethoxazole in activated sludge, other pathways such as hydroxylation, acetylation, and conjugation with molecules other than glucose appear to be more commonly identified.
Environmental Fate and Occurrence of Sulfamethoxazole N4 Glucoside
Presence and Uptake in Terrestrial Agroecosystems
The application of reclaimed wastewater and biosolids in agriculture can introduce pharmaceutical residues into the soil, making terrestrial agroecosystems a significant reservoir for these compounds. escholarship.orgupc.edu The antibiotic sulfamethoxazole (B1682508) and its metabolites are frequently studied in this context due to their potential for plant uptake and accumulation.
Root Uptake and Acropetal Translocation in Agricultural Crops
Research demonstrates that the parent compound, sulfamethoxazole (SMX), is readily taken up by the roots of various plants, including rice and other crops, from contaminated soil and water. escholarship.orgresearchgate.netresearchgate.net Following uptake, SMX undergoes acropetal translocation, a process where substances are moved upward from the roots to the shoots through the plant's vascular system, driven by the transpiration stream. researchgate.netmdpi.comnih.gov
Studies have observed this upward movement in multiple plant species. For instance, in rice, both SMX and its metabolite N4-acetyl-sulfamethoxazole were found to be rapidly taken up by roots and transported to the shoots. researchgate.netresearchgate.net This translocation within the plant is a critical step that exposes the compound to various metabolic enzymes, leading to the formation of metabolites such as Sulfamethoxazole N4-glucoside. researchgate.net The efficiency of this translocation can be influenced by the chemical properties of the compound. mdpi.comnih.gov Once inside the plant tissues, SMX is extensively metabolized. nih.govresearchgate.net
Accumulation and Distribution within Plant Tissues: Extractable versus Bound Residues
Once sulfamethoxazole is absorbed by plants, it is subject to significant metabolic transformation, a process often referred to as phytometabolism. A primary detoxification pathway in plants is N-glycosylation, which leads to the formation of this compound. nih.govresearchgate.netnih.gov In the model plant Arabidopsis thaliana, this compound was found to be the dominant metabolite, accounting for over 80% of the extractable metabolic products. nih.govresearchgate.netnih.gov
The total residue of the antibiotic within plant tissues is typically categorized into two main fractions:
Extractable Residues : This fraction includes the parent compound and its soluble metabolites, such as this compound, that can be readily extracted from the plant tissue using solvents.
Non-Extractable or Bound Residues : This fraction consists of the parent compound or its metabolites that have become chemically incorporated into the plant's structural components, such as lignin (B12514952) or cellulose, making them difficult to extract.
Studies using radiolabeled 14C-SMX in Arabidopsis thaliana have provided insight into the distribution between these fractions.
| Residue Fraction | Percentage of Uptaken Radioactivity | Source |
|---|---|---|
| Extractable Residues (including SMX and soluble metabolites like N4-glucoside) | 35.8% - 43.6% | nih.govresearchgate.net |
| Bound Residues (Non-Extractable) | 56.4% - 64.2% | nih.govresearchgate.net |
This distribution highlights that a substantial portion of the antibiotic taken up by plants is converted into bound residues. nih.govresearchgate.net The formation of the N4-glucoside conjugate is a key step in this process; this more water-soluble molecule can be stored in the plant's vacuoles or become sorbed to cell walls, effectively immobilizing the compound. acs.org
Detection and Distribution in Aquatic Environments
The primary pathway for antibiotics like sulfamethoxazole to enter aquatic environments is through the discharge of effluents from municipal wastewater treatment plants (WWTPs), which are often unable to completely remove these compounds. uniroma1.it
Occurrence in Wastewater Treatment Plant Effluents and Surface Waters
Sulfamethoxazole (SMX) is one of the most frequently detected antibiotics in aquatic systems globally. copernicus.org Monitoring studies have consistently found SMX in WWTP effluents and receiving surface waters, with concentrations varying significantly depending on the location and treatment processes. nih.govnih.gov
| Environment | Concentration Range | Source |
|---|---|---|
| WWTP Effluents (Typical) | 10 - 2,000 ng/L | nih.gov |
| European Surface Waters (Median) | 52 ng/L | frontiersin.org |
| European Surface Waters (Most Samples) | <286 ng/L | frontiersin.org |
| European Surface Waters (Peak) | Up to 4 µg/L | frontiersin.org |
| Mekong Delta Surface Waters (Median) | 21 ng/L | nih.gov |
The presence of the parent compound, SMX, in these waters is a prerequisite for the environmental formation of its metabolites. While specific monitoring for this compound in surface water is less common, its formation is known to occur in biological systems present in these environments.
Presence in Water/Sediment Systems
In rivers and lakes, water-sediment systems are critical zones for the transformation and fate of organic pollutants. Studies have shown that river sediment possesses a significant capacity for biodegrading sulfamethoxazole and its human metabolites. nih.govnih.gov In these systems, all three major forms—the parent SMX, N4-acetyl-SMX, and SMX-N1-glucuronide—were efficiently removed from the water phase through biodegradation in the sediment. nih.gov The dissipation half-lives from the aqueous phase ranged from 8.5 to 17.2 days. nih.gov
An important finding from these studies is the potential for metabolites to revert to the parent compound under environmental conditions. nih.gov This highlights that conjugated forms of SMX, which could include N4-glucosides formed in other organisms, are not necessarily a permanent sink and can contribute to the persistence of the active antibiotic in the environment. nih.gov
Environmental Stability and Persistence in Engineered and Natural Systems
The environmental stability of this compound is closely tied to the persistence of its parent compound, SMX, which is known to be highly stable and persistent in aqueous environments under certain conditions, with a potential half-life exceeding 100 days. copernicus.org
The formation of the N4-glucoside conjugate is a key biotransformation pathway. nih.govresearchgate.net In plants, this glycosylation is considered a detoxification mechanism, creating a more water-soluble compound that can be sequestered in vacuoles. acs.org However, this sequestration does not always represent a permanent removal. There is evidence that conjugated metabolites can be released back into the environment or even revert to the parent SMX form. acs.orgnih.gov This potential for back-transformation means that metabolites like this compound can act as a reservoir, contributing to the long-term persistence and potential bioavailability of sulfamethoxazole in both terrestrial and aquatic ecosystems.
Role of this compound in Broader Sulfonamide Environmental Dynamics
The environmental significance of this compound extends beyond its mere presence as a transformation product. It plays a dynamic and crucial role as a potential environmental reservoir that can contribute to the persistence and prolonged activity of its parent compound, sulfamethoxazole (SMX). The transformation of SMX into its metabolites is not a terminal process; instead, these metabolites can revert to the original, antimicrobially active form, a phenomenon known as back-transformation or re-transformation.
Metabolites of sulfamethoxazole, such as this compound and the more extensively studied N4-acetyl-sulfamethoxazole (Ac-SMX) and sulfamethoxazole-N1-glucuronide (SMX-Glu), are introduced into the environment alongside the parent drug. acs.org While often considered part of a detoxification pathway in organisms, these conjugated forms can undergo cleavage in the environment, releasing the active SMX. This process effectively creates a hidden reservoir of the antibiotic, complicating assessments of its true environmental persistence and impact. nih.gov
The potential for back-transformation has been documented for several key SMX metabolites. For instance, studies on the fate of human metabolites in water-sediment systems have demonstrated significant re-transformation. In these systems, the cleavage of the glucuronide group from SMX-Glu is attributed to microbial activity, leading to the formation of parent SMX. acs.org Similarly, Ac-SMX is known to be deacetylated back to SMX. acs.orguniroma1.it This reversion is not limited to aquatic systems; the transformation of N4-acetyl-sulfamethoxazole back into SMX has also been identified as a novel finding in rice plants. researchgate.netbohrium.com
While direct studies on the back-transformation kinetics of this compound are not as prevalent, the principle is well-established for analogous sulfonamide conjugates. In plants, N-glycosylation is a primary transformation pathway for SMX, with N4-glycosyl-SMX (this compound) identified as a major metabolite in species like Arabidopsis thaliana. researchgate.net Given that enzymatic and microbial processes in soil and water can cleave such bonds, it is highly plausible that this compound also contributes to the environmental pool of SMX through back-transformation.
The implications of this phenomenon are significant. The reversion of metabolites means that the environmental load of active SMX may be underestimated if monitoring programs focus solely on the parent compound. nih.gov This delayed release from a reservoir of metabolites can prolong the exposure of environmental microorganisms to sub-lethal concentrations of the antibiotic, a key factor in the development and spread of antibiotic resistance. igem.orgnih.gov Therefore, a comprehensive understanding of the environmental dynamics of sulfonamides must include the fate and reactivity of major metabolites like this compound. nih.gov
Detailed laboratory studies have quantified the transformation of major human metabolites of SMX back to the parent compound. The following table summarizes findings from a water-sediment test, illustrating the dissipation of the metabolite and the corresponding formation of sulfamethoxazole.
| Metabolite | Test System | Duration (days) | Metabolite Remaining (% of initial) | Sulfamethoxazole Formed (% of initial metabolite molar concentration) | Reference |
|---|---|---|---|---|---|
| N4-acetyl-sulfamethoxazole (Ac-SMX) | Water-Sediment | 28 | 9% | 23% | acs.org |
| Sulfamethoxazole-N1-glucuronide (SMX-Glu) | Water Only (Non-sterile) | 32 | ~64% | ~80% of transformed amount | acs.org |
Analytical Methodologies for Characterization and Quantification of Sulfamethoxazole N4 Glucoside
Chromatographic Separation Techniques for Complex Environmental and Biological Matrices
Effective separation of Sulfamethoxazole (B1682508) N4-glucoside from its parent compound, other metabolites, and endogenous matrix components is a critical first step in its analysis. Chromatographic techniques are the cornerstone of this process, enabling the isolation of the target analyte prior to its detection and quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation of sulfamethoxazole and its metabolites, including the N4-glucoside derivative. researchgate.netresearchgate.net HPLC systems, often utilizing reversed-phase columns, can effectively separate these compounds based on their polarity. researchgate.net For instance, a gradient elution with a mobile phase consisting of a buffer and an organic solvent, such as methanol (B129727) or acetonitrile, is commonly employed. scielo.org.conih.gov The separation of sulfamethoxazole, trimethoprim, and their primary metabolites has been achieved using a micellar electrokinetic chromatography method, which is a modification of HPLC. nih.gov
A study developing a method for the simultaneous determination of sulfamethoxazole, trimethoprim, and bromhexine (B1221334) in a veterinary formulation used an isocratic HPLC method with a C18 column and a mobile phase of methanol and water (84:16 v/v, pH 3.0). scielo.org.co Another HPLC method for the analysis of sulfamethoxazole and its known metabolites in human plasma and urine utilized a reversed-phase gradient HPLC with UV detection. researchgate.net The successful separation of analytes with varying polarities, such as sulfamethoxazole and other drugs, can be enhanced by using gradient elution in HPLC. nih.gov
Table 1: Exemplary HPLC Conditions for Sulfonamide Analysis
| Parameter | Condition | Reference |
| Column | AcclaimTM120 C18 (4.6 × 250 mm, 5 µm) | scielo.org.co |
| Mobile Phase | Methanol:Water (84:16 v/v), pH 3.0 | scielo.org.co |
| Flow Rate | 0.7 mL/min | scielo.org.co |
| Detection | UV at 265 nm (for Sulfamethoxazole) | scielo.org.co |
| Injection Volume | 20 µL | scielo.org.co |
| Run Time | < 7 min | scielo.org.co |
Ultra-High Performance Liquid Chromatography (UPLC)
To enhance separation efficiency and reduce analysis time, Ultra-High Performance Liquid Chromatography (UPLC) has become increasingly prevalent. UPLC systems utilize columns with smaller particle sizes (<2 µm), which results in higher resolution and sensitivity compared to traditional HPLC. ijrps.comnih.gov This technique is particularly advantageous for analyzing complex samples where numerous compounds may co-elute. A UPLC-MS/MS method was developed for the quantification of sulfamethoxazole in human plasma, demonstrating the high sensitivity and reproducibility of the technique. ijrps.comresearchgate.net In a study on the metabolism of sulfamethoxazole in Arabidopsis thaliana, UPLC coupled with mass spectrometry was used to separate and identify various metabolites, including N4-glycosyl-SMX. researchgate.net The rapid metabolization of sulfamethoxazole was observed, with N-glycosylated transformation products being predominant. researchgate.net
The application of UPLC-MS/MS has been validated for the simultaneous quantification of seven common antibiotics in human plasma, including sulfamethoxazole and its acetylated metabolite. nih.gov This highlights the capability of UPLC to handle multi-analyte methods efficiently.
Advanced Mass Spectrometry for Identification and Structural Elucidation
Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural elucidation of Sulfamethoxazole N4-glucoside. When coupled with chromatographic separation, MS provides a powerful platform for sensitive and specific analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound and for distinguishing between molecules with very similar nominal masses. researchgate.net This capability is essential for the confident identification of metabolites like this compound in complex matrices. Untargeted screening using HRMS has revealed that N-glycosylation is a primary transformation pathway for sulfamethoxazole in plants. researchgate.net In studies of wastewater, HRMS has been used to screen for a wide range of organic pollutants, including antibiotics and their transformation products. thermofisher.comuniroma1.it The use of HRMS with online cleanup techniques has proven to be a robust method for analyzing various water matrix types. thermofisher.com
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information about a compound. science.govnih.gov In an MS/MS experiment, a specific precursor ion (in this case, the molecular ion of this compound) is selected and fragmented, and the resulting product ions are detected. The fragmentation pattern is characteristic of the molecule's structure and can be used for its unambiguous identification. researchgate.netscience.gov For this compound, characteristic fragment ions corresponding to the loss of the glucose moiety and fragmentation of the sulfamethoxazole structure would be expected. researchgate.netacs.org For instance, in the analysis of sulfamethoxazole metabolites, two transitions were monitored for Ac-SMX (294.3 → 134.0 + 198.1) and SMX-Glu (428.4 → 156.1 + 252.1) to achieve chromatographic separation and quantification. acs.org The fragmentation of the 4-aminobenzenesulfonamide moiety of sulfamethoxazole typically yields product ions at m/z 92.0498, 108.0446, and 156.0116. researchgate.net
Table 2: Characteristic MS/MS Transitions for Sulfamethoxazole and a Metabolite
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Reference |
| Sulfamethoxazole (SMX) | 252.3 | 156.0 | acs.org |
| N4-acetyl-sulfamethoxazole (Ac-SMX) | 294.3 | 134.0, 198.1 | acs.org |
| Sulfamethoxazole-N-glucuronide (SMX-Glu) | 428.4 | 156.1, 252.1 | acs.org |
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) and Orbitrap-HRMS for Untargeted Screening
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) and Orbitrap-HRMS are two of the most powerful HRMS technologies used for the untargeted screening of environmental and biological contaminants. scielo.org.coacs.orgCurrent time information in Madison County, US.synzeal.comsem.com.tr These instruments offer high mass accuracy, high resolution, and fast acquisition speeds, making them ideal for identifying a wide range of compounds without prior selection of target analytes. sem.com.trnih.gov In the context of this compound, these techniques can be used to screen samples for its presence and the presence of other related transformation products. researchgate.netacs.org For example, LC-QTOF-MS has been used for the untargeted screening of sulfamethoxazole metabolites in plants, successfully identifying N-glycosylation as a major transformation pathway. researchgate.net Similarly, Orbitrap-HRMS has been employed to identify transformation products of sulfamethoxazole in rice, revealing pathways such as deamination, hydroxylation, acetylation, formylation, and glycosylation. researchgate.net
Untargeted screening with QTOF-MS and Orbitrap-HRMS involves acquiring full-scan mass spectra and then using specialized software to identify potential compounds of interest based on their accurate mass and isotopic patterns. sem.com.tracs.org Subsequent MS/MS experiments can then be performed to confirm the identity of these tentatively identified compounds.
Spectroscopic Characterization Techniques for Pure Compounds and Reference Standards
The unambiguous structural confirmation of this compound relies on spectroscopic analysis of the pure compound, which is often available as a certified reference standard from various pharmacopoeias and chemical suppliers. scribd.comchembuyersguide.comjinpanbio.cn These standards are essential for the validation of analytical methods. scribd.com
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules like this compound.
¹H-NMR (Proton NMR): This technique provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, ¹H-NMR spectra would confirm the presence of signals corresponding to the protons on the sulfamethoxazole core (the aromatic ring, the isoxazole (B147169) ring, and its methyl group) as well as the characteristic signals from the glucose moiety. The coupling patterns and chemical shifts of the anomeric proton on the glucose unit are particularly important for confirming the β-linkage and the point of attachment to the N4-amino group.
While specific spectral data is proprietary and provided on the Certificate of Analysis with the purchase of a reference standard scribd.comcato-chem.com, commercial suppliers confirm that these materials are characterized using NMR to ensure structural identity and purity. cato-chem.comchemwhat.it
Infrared (IR) spectrometry is used to identify the functional groups present in a molecule based on their absorption of specific frequencies of infrared radiation. For this compound, the IR spectrum would be used to confirm the presence of key functional groups. Expected characteristic absorption bands would include those for O-H (hydroxyl groups on the glucose), N-H (amine and sulfonamide), S=O (sulfone), C=C (aromatic ring), and C-O (ether and hydroxyl) stretching and bending vibrations. This technique is a crucial quality control step in the verification of reference standards. scribd.com
Radiotracer Studies for Elucidating Metabolic Flux (e.g., ¹⁴C-Sulfamethoxazole)
Radiotracer studies, particularly those employing ¹⁴C-labeled sulfamethoxazole, are powerful for tracking the uptake, transformation, and fate of the antibiotic in biological and environmental systems. These studies allow for a comprehensive mass balance analysis, elucidating the metabolic flux through various transformation pathways, including the formation of this compound.
In studies investigating the metabolism of sulfamethoxazole in plants like Arabidopsis thaliana, using ¹⁴C-SMX revealed that the compound was extensively metabolized. chemwhat.it After a 10-day exposure, only 1.1% of the sulfamethoxazole in plant tissues remained as the parent compound. chemwhat.itscribd.com Untargeted screening identified N-glycosylation as the primary transformation pathway, with This compound (N⁴-glycosyl-SMX) accounting for over 80% of the extractable metabolites. chemwhat.itscribd.com
These radiotracer trials quantify the distribution of radioactivity among different fractions:
Parent Compound: The remaining, untransformed ¹⁴C-Sulfamethoxazole.
Extractable Metabolites: Soluble transformation products, including ¹⁴C-Sulfamethoxazole N4-glucoside, which accounted for 35.8–43.6% of the uptaken radioactivity in one study. chemwhat.it
Bound Residues: Non-extractable ¹⁴C-labeled residues that are incorporated into the plant matrix, which constituted the largest fraction (56.4–64.2%) of uptaken radioactivity in the same study. chemwhat.it
Furthermore, these studies can track the excretion of metabolites back into the surrounding media. chemwhat.it In bacterial studies, ¹⁴C-labeled SMX has been used to investigate mineralization rates, where the production of ¹⁴C-CO₂ is measured to determine the extent to which the molecule is completely broken down. guidechem.com
Table 1: Example Distribution of ¹⁴C-Radioactivity from ¹⁴C-Sulfamethoxazole in Arabidopsis thaliana Metabolism Studies Data synthesized from findings reported in scientific literature. chemwhat.itscribd.com
| Fraction | Percentage of Uptaken ¹⁴C-Radioactivity | Description |
| Parent Sulfamethoxazole | ~1.1% | The original, unchanged antibiotic remaining in plant tissues. |
| This compound | >80% of extractable metabolites | The primary soluble metabolite formed via N-glycosylation. |
| Total Extractable Residues | 35.8% – 43.6% | Includes the parent compound and all soluble metabolites. |
| Bound Residues | 56.4% – 64.2% | Radioactivity incorporated into the insoluble plant matrix. |
Enzymatic Hydrolysis for Confirmation of Glucoside Conjugates (e.g., β-Glucosidase)
Enzymatic hydrolysis serves as a key confirmatory method for the structural identification of glucoside conjugates. For this compound, this technique involves the use of a specific enzyme, β-glucosidase, which selectively catalyzes the cleavage of β-glycosidic bonds.
The procedure involves incubating an extract containing the suspected metabolite with β-glucosidase. If this compound is present, the enzyme will hydrolyze the bond between the glucose molecule and the N4-amine of the sulfamethoxazole core. This reaction yields two products: the parent sulfamethoxazole and glucose.
The subsequent analysis of the reaction mixture, typically by LC-MS or a similar chromatographic technique, is performed to detect the presence of the parent sulfamethoxazole. The appearance of the parent compound and the concurrent disappearance of the metabolite peak after enzymatic treatment provide strong evidence confirming the identity of the metabolite as a β-glucoside conjugate of sulfamethoxazole. This method is a cornerstone in metabolic studies for verifying the nature of conjugation pathways.
Development and Validation of Quantitative Analytical Methods for Trace Detection
The detection and quantification of this compound in environmental and biological samples, where it is often present at trace concentrations, require highly sensitive and selective analytical methods. The most common approach involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
The development and validation of such a method include several critical steps:
Method Optimization: This involves selecting the appropriate LC column, mobile phase composition (including pH and organic modifiers), and gradient elution program to achieve optimal chromatographic separation of the analyte from matrix interferences. Mass spectrometer parameters, such as ionization source settings (e.g., electrospray ionization - ESI) and collision energies for MS/MS transitions, are optimized for maximum sensitivity and specificity.
Use of Reference Standards: A certified reference standard of this compound is crucial for method validation. scribd.comsuperchroma.com.tw These standards, available from sources like the United States Pharmacopeia (USP) volza.com, are used to confirm the retention time and mass spectral fragmentation pattern of the analyte.
Method Validation: A full validation is performed to ensure the method is reliable and fit for its intended purpose. This typically includes:
Linearity: Establishing a calibration curve over a defined concentration range to demonstrate a proportional response.
Accuracy: Assessing the agreement between measured concentrations and known (spiked) concentrations in the sample matrix.
Precision: Determining the repeatability and intermediate precision of the measurements.
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively measured with acceptable accuracy and precision.
Specificity: Ensuring the method can unequivocally identify and quantify the analyte in the presence of other components in the sample.
High-resolution mass spectrometry (HRMS) platforms, such as time-of-flight (TOF) or Orbitrap analyzers, are also employed for the identification of unknown metabolites and can be used for quantification. scribd.com
Research Synthesis and Experimental Approaches for Sulfamethoxazole N4 Glucoside Studies
In Vitro Biotransformation Models for Pathway Elucidation
In vitro models are fundamental for dissecting the specific biochemical reactions that lead to the formation of Sulfamethoxazole (B1682508) N4-glucoside and other metabolites. These systems offer a controlled environment to study metabolic processes in isolation from the complexities of a whole organism or ecosystem.
Plant cell suspension cultures are a powerful tool for investigating the metabolic fate of xenobiotics like sulfamethoxazole. openagrar.de These cultures, consisting of undifferentiated plant cells grown in a liquid medium, can perform a range of biotransformation reactions, including oxidation, reduction, and conjugation, such as glucosylation. ijrpb.com
In studies using cell suspension cultures of Arabidopsis thaliana, sulfamethoxazole was found to be extensively metabolized. researchgate.net The primary transformation pathway identified was N-glycosylation, leading to the formation of Sulfamethoxazole N4-glucoside (N4-glycosyl-SMX), which accounted for over 80% of the extractable metabolites. nih.gov Further glycosylation of this initial metabolite was also observed, resulting in N4-glycosyl-glycoside SMX. nih.gov These findings highlight the central role of glucosylation in the detoxification of sulfamethoxazole in plant cells. The use of high-resolution mass spectrometry is critical in identifying these conjugated metabolites. researchgate.net
Table 1: Sulfamethoxazole Metabolites Identified in Arabidopsis thaliana Cell Cultures
| Metabolite | Transformation Pathway | Relative Abundance |
| This compound | N-glycosylation | >80% of extractable metabolites nih.gov |
| N4-glycosyl-glycoside SMX | Further glycosylation | Up to 4.4% of extractable metabolites nih.gov |
| Pterin-SMX conjugates | Conjugation | Minor metabolite nih.gov |
| Methyl salicylate-SMX conjugates | Conjugation | Minor metabolite nih.gov |
Plant hairy root cultures, induced by the infection of plant tissues with Rhizobium rhizogenes (formerly Agrobacterium rhizogenes), offer another valuable in vitro system. nih.gov Hairy roots are characterized by fast growth, genetic stability, and a high capacity for secondary metabolite production, mirroring the biosynthetic capabilities of the parent plant's roots. frontiersin.org This makes them an effective alternative for studying the biotransformation of compounds. frontiersin.org
These cultures are advantageous because they represent a more differentiated and organized tissue system than cell suspensions, which can influence metabolic pathways. frontiersin.org While specific studies focusing solely on this compound in hairy root cultures are not detailed, their established use in producing complex metabolites and their stability over long-term cultivation make them a potent tool for elucidating the formation of such conjugates. nih.govfrontiersin.org The removal efficiency of the parent compound, sulfamethoxazole, has been shown to be very high in hairy root cultures, suggesting significant metabolic activity. researchgate.net
Microorganisms play a critical role in the environmental degradation of pharmaceuticals. Enrichment cultures, particularly from activated sludge found in wastewater treatment plants, are used to isolate and study bacteria capable of metabolizing sulfamethoxazole. nih.gov In these studies, activated sludge is acclimated to sulfamethoxazole to enrich for microorganisms that can utilize it as a substrate. nih.govresearchgate.net
From such enrichment cultures, several pure bacterial strains have been isolated that demonstrate the ability to biodegrade sulfamethoxazole. nih.gov Research has identified species from genera such as Pseudomonas, Brevundimonas, Variovorax, and Microbacterium with the capacity to break down the parent compound. researchgate.net While the primary focus of these studies is often on the complete degradation (mineralization) of sulfamethoxazole, the elucidation of intermediate metabolites, which could include hydroxylated or cleaved products, is a key objective. These models are essential for understanding the initial steps of biodegradation that occur in complex microbial communities. nih.gov
Hydroponic Culture Systems for Plant Uptake and Metabolism Studies
Hydroponic systems, where plants are grown in a nutrient-rich solution without soil, provide a controlled environment to study the uptake, translocation, and metabolism of compounds like sulfamethoxazole by whole plants. nih.gov This method allows for precise control over the concentration of the target compound in the root zone and facilitates the analysis of both plant tissues and the surrounding medium.
Studies using cucumber seedlings (Cucumis sativus) and various wetland plant species grown under hydroponic conditions have demonstrated the uptake of sulfamethoxazole through the roots. researchgate.netnih.gov Once inside the plant, the compound undergoes metabolism. In cucumber seedlings, direct conjugation of sulfamethoxazole via glucosylation was observed. researchgate.net Research on the model plant Arabidopsis thaliana in hydroponic setups confirmed that N-glycosylation is the main transformation pathway. nih.gov These systems are crucial for understanding how this compound is formed within an intact plant and how the parent compound and its metabolites are distributed between roots and shoots. nih.gov
Table 2: Findings from Hydroponic Studies on Sulfamethoxazole (SMX)
| Plant Species | Key Findings | Reference |
| Arabidopsis thaliana | N-glycosylation is the primary metabolic pathway, forming N4-glycosyl-SMX. | nih.gov |
| Cucumber (Cucumis sativus) | Demonstrated direct conjugation of SMX, including glucosylation. | researchgate.net |
| Canna indica | Identified as relatively effective in the removal of SMX from the hydroponic solution. | nih.gov |
Controlled Laboratory Systems for Environmental Fate Studies (e.g., Water/Sediment Batch Tests)
To assess the environmental persistence and fate of this compound and its parent compound, controlled laboratory systems that simulate natural environments are employed. Water/sediment batch tests are a common approach, mimicking the conditions of a river or lake bed. nih.gov In these tests, the compound of interest is added to a vessel containing water and sediment collected from a natural source, and its concentration is monitored over time. nih.gov
Such studies have been used to determine the biodegradation potential of sulfamethoxazole in river sediment. nih.gov These experiments can differentiate between removal from the aqueous phase due to sorption to sediment particles and actual biodegradation. Results from these tests have shown that native river sediment is capable of degrading sulfamethoxazole, with calculated biodegradation half-lives in the sediment being on the order of hours. nih.gov These systems are vital for predicting how sulfamethoxazole and its metabolites, including N4-glucoside, would behave upon entering aquatic environments. nih.gov
Isotopic Labeling Strategies for Tracing Transformation Pathways
Isotopic labeling is a powerful technique used to trace the movement and transformation of molecules within biological and environmental systems. By replacing one or more atoms in the sulfamethoxazole molecule with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, or ¹⁵N), researchers can track the parent compound and its metabolites with high sensitivity and specificity.
In studies of sulfamethoxazole metabolism in plants, ¹⁴C-labeled sulfamethoxazole (¹⁴C-SMX) has been used to comprehensively characterize its fate. researchgate.netnih.gov This approach allows for a complete mass balance, accounting for the radioactivity in the culture medium, extractable residues (parent compound and soluble metabolites like this compound), and non-extractable bound residues within the plant tissue. researchgate.netnih.gov For instance, ¹⁴C-SMX trials with A. thaliana revealed that a significant portion of the radioactivity taken up by the plant becomes incorporated into bound residues, indicating extensive metabolism and detoxification. researchgate.netnih.gov This strategy is indispensable for confirming metabolic pathways and quantifying the distribution of all transformation products.
Synthesis of this compound for Reference Standards and Research
The synthesis of this compound is essential for producing reference standards for analytical and research purposes. These standards are crucial for the identification and quantification of this metabolite in various biological and environmental samples. The primary synthetic route involves the direct condensation of sulfamethoxazole with a glucose derivative.
A key method for synthesizing this compound is the direct reaction of sulfamethoxazole with glucose under acidic conditions. This reaction leads to the formation of the corresponding α- and β-glucosylamines nih.gov. The identity of the resulting glucosylamines can be confirmed using proton nuclear magnetic resonance (¹H-NMR) spectroscopy, often by comparison with an authenticated standard of the α-glucosylamine nih.gov. This reaction is reversible and is subject to both specific and general acid-base catalysis nih.gov.
The pH of the reaction medium plays a critical role in the rate of formation of the glucosylamines. Studies have shown that the reaction rate is dependent on the hydrogen ion concentration at lower pH ranges (e.g., 0.80-2.90) and higher pH ranges (e.g., 5.50-6.88), while it becomes pH-independent in the intermediate range of approximately 3.00 to 5.45 nih.gov. This pH-rate profile is influenced by the ionization states of both sulfamethoxazole and the resulting glucosylamine products nih.gov.
Temperature is another important factor influencing the synthesis. The reaction kinetics have been shown to follow the Arrhenius equation, which describes the relationship between the rate of a chemical reaction and the temperature nih.gov.
While direct condensation is a viable approach, other general methods for the synthesis of N-aryl glycosides can also be considered. These often involve the reaction of a glycosyl donor, such as a glycosyl halide, with an amine. The Koenigs-Knorr reaction, a classical method for glycoside synthesis, utilizes a glycosyl halide (e.g., acetobromoglucose) and a promoter, typically a heavy metal salt like silver carbonate, to couple with an alcohol or, in this case, an amine sigmaaldrich.com.
The synthesis and characterization of this compound are vital for its use as a reference material in metabolic studies and for the quality control of pharmaceutical preparations.
Interactive Data Table: Key Parameters in the Synthesis of this compound
| Parameter | Description | Value/Condition | Reference |
| Reactants | The primary starting materials for the synthesis. | Sulfamethoxazole, Glucose | nih.gov |
| Reaction Type | The nature of the chemical transformation. | Direct condensation to form glucosylamines. | nih.gov |
| Catalyst | The substance that increases the rate of the reaction. | Acidic conditions (specific and general acid-base catalysis). | nih.gov |
| pH Range | The acidity or basicity of the reaction mixture. | 0.80 - 6.88 | nih.gov |
| Temperature | The thermal condition for the reaction. | 37°C (for kinetic studies) | nih.gov |
| Kinetic Model | The mathematical description of the reaction rate. | Pseudo first-order reversible kinetics. | nih.gov |
| Analytical Method | The technique used to identify the products. | ¹H-Nuclear Magnetic Resonance (NMR) Spectroscopy. | nih.gov |
Comparative Analysis with Other Sulfamethoxazole Transformation Products
Acetylated Metabolites (e.g., N4-Acetylsulfamethoxazole)
N4-Acetylsulfamethoxazole is a major metabolite of sulfamethoxazole (B1682508), formed through the acetylation of the N4 amino group of the parent compound. This metabolic pathway is a common detoxification route for sulfonamides in humans. In contrast, Sulfamethoxazole N4-glucoside is formed by the direct attachment of a glucose molecule to the same N4 nitrogen atom.
The key difference lies in the conjugating moiety: an acetyl group (-COCH3) in N4-Acetylsulfamethoxazole versus a glucose molecule in this compound. This structural difference influences their physicochemical properties, such as water solubility and polarity. While both are considered detoxification products, the acetylation pathway is generally more prominent in human metabolism. In urine, N4-acetylated sulfamethoxazole can account for about 50-70% of the excreted drug. wikipedia.org
| Feature | This compound | N4-Acetylsulfamethoxazole |
| Conjugating Moiety | Glucose | Acetyl group |
| Site of Conjugation | N4-amino group | N4-amino group |
| Primary Formation | Primarily in plants and soil microorganisms | Major human metabolite |
| Relative Abundance in Human Urine | Minor | Major (approx. 50-70%) wikipedia.org |
Glucuronide Conjugates (e.g., Sulfamethoxazole N1-Glucuronide)
Glucuronidation is another significant phase II metabolic reaction for sulfamethoxazole. However, the primary site of glucuronidation is the N1 nitrogen of the sulfonamide group, resulting in the formation of Sulfamethoxazole N1-glucuronide. This is in contrast to this compound, where the glucose conjugation occurs at the N4 position.
The enzymatic machinery responsible for these conjugations also differs. Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs) primarily in the liver, whereas glucosidation is more common in plants and microorganisms. In human urine, the N-glucuronide conjugate accounts for approximately 15–20% of the excreted sulfamethoxazole. wikipedia.org
| Feature | This compound | Sulfamethoxazole N1-glucuronide |
| Conjugating Moiety | Glucose | Glucuronic acid |
| Site of Conjugation | N4-amino group | N1-sulfonamide nitrogen |
| Primary Formation | Plants and microorganisms | Human liver (major) |
| Relative Abundance in Human Urine | Minor | Significant (approx. 15-20%) wikipedia.org |
Hydroxylated and Oxidized Metabolites
Hydroxylation and oxidation represent phase I metabolic reactions of sulfamethoxazole. These reactions are primarily mediated by cytochrome P450 enzymes, with CYP2C9 being a key enzyme in the formation of the N4-hydroxy metabolite. wikipedia.org This hydroxylamine (B1172632) metabolite is reactive and can be further oxidized. Other hydroxylated metabolites, such as 5-methylhydroxy-sulfamethoxazole, are also formed. wikipedia.org
These transformation products differ fundamentally from this compound as they involve the chemical modification of the sulfamethoxazole molecule itself (addition of a hydroxyl group or oxidation) rather than conjugation with a larger polar molecule like glucose. The formation of these reactive intermediates is of toxicological interest, a characteristic not typically associated with the N4-glucoside.
Other Conjugates (e.g., Glutathione (B108866), Leucine (B10760876), Pterin, Methylsalicylate)
Glutathione Conjugates: The reactive hydroxylamine metabolite of sulfamethoxazole can be detoxified through conjugation with glutathione (GSH). This reaction can occur non-enzymatically or be catalyzed by glutathione S-transferases. The resulting glutathione conjugate is a detoxification product, preventing the reactive metabolite from binding to cellular macromolecules.
Pterin Conjugates: In bacteria, sulfamethoxazole acts by inhibiting dihydropteroate (B1496061) synthase, an enzyme involved in folic acid synthesis. This can lead to the formation of pterin-sulfonamide conjugates, which are considered dead-end products of this inhibition.
Leucine and Methylsalicylate Conjugates: Currently, there is a lack of specific scientific literature detailing the formation or detection of leucine and methylsalicylate conjugates of sulfamethoxazole.
Relative Abundance and Environmental Persistence Profiles of Different Transformation Products
The relative abundance of sulfamethoxazole transformation products varies significantly depending on the biological system or environmental compartment. In human urine, the major metabolite is N4-Acetylsulfamethoxazole, followed by the unchanged parent drug and Sulfamethoxazole N1-glucuronide. wikipedia.org this compound is generally considered a minor human metabolite but can be a significant transformation product in plants and soil.
| Transformation Product | Relative Abundance in Human Urine | Environmental Persistence Profile |
| Sulfamethoxazole | ~20% (unchanged) wikipedia.org | Can be persistent; degradation influenced by light and microbes. nih.gov |
| N4-Acetylsulfamethoxazole | ~50-70% wikipedia.org | Can be more persistent than the parent compound in some environments. |
| Sulfamethoxazole N1-glucuronide | ~15-20% wikipedia.org | Data limited, but generally expected to be more water-soluble and potentially less persistent. |
| Hydroxylated Metabolites | Minor | Generally considered reactive and less persistent. |
| This compound | Minor | Primarily a plant and soil metabolite; environmental persistence data is limited. |
| Glutathione Conjugates | Minor | Expected to be readily metabolized and less persistent. |
| Pterin Conjugates | Not a human metabolite | Formed in bacteria; environmental persistence data is limited. |
Advanced Research Topics and Emerging Perspectives
Influence of Environmental Factors on Glucosylation and Degradation Kinetics
The transformation and persistence of Sulfamethoxazole (B1682508) N4-glucoside in the environment are governed by a complex interplay of various factors. The kinetics of its formation (glucosylation) and subsequent breakdown are not static but are dynamically influenced by the surrounding environmental conditions. Key factors include temperature, pH, and the presence of other organic and inorganic substances.
Research on the parent compound, sulfamethoxazole (SMX), shows that its degradation follows first-order kinetics. nih.gov Temperature, in particular, has a significant effect; increased temperatures generally lead to faster degradation rates for sulfonamides. cell.comresearchgate.net For instance, one study observed that the degradation of SMX by the bacterium Sphingobacterium mizutaii was optimal at 30.8 °C. nih.gov Conversely, lower temperatures were found to decrease the degradation rate of antibiotics. cell.com
The pH of the medium also plays a crucial role. Studies on the abiotic transformation of SMX have demonstrated that acidic pH conditions can significantly enhance degradation kinetics. dtu.dk For the photodegradation of SMX, higher pH values were found to decrease the rate of breakdown. nih.gov The presence of natural water constituents like fulvic acid and suspended sediments has been shown to reduce the photodegradation rates of SMX. nih.gov In agricultural soils, the application of manure can slightly accelerate the degradation of SMX. nih.gov While these findings primarily concern the parent compound, they provide a foundational understanding of the environmental variables that likely also dictate the stability and degradation kinetics of its N4-glucoside metabolite. In rice plants, glycosylation has been identified as a key biotransformation pathway for SMX, indicating that biological systems actively produce this conjugate. nih.govresearchgate.net
Table 1: Environmental Factors Affecting Sulfonamide Degradation This table is interactive. Click on the headers to sort.
| Factor | Effect on Degradation Rate | Research Context | Citation |
|---|---|---|---|
| Temperature | Increased temperature accelerates degradation | Microbial degradation of SAs | cell.comresearchgate.net |
| pH | Acidic pH enhances abiotic transformation | Abiotic transformation by reactive nitrogen species | dtu.dk |
| pH | Higher pH decreases photodegradation | Photodegradation in aqueous solution | nih.gov |
| Fulvic Acid | Decreases photodegradation | Photodegradation in aqueous solution | nih.gov |
| Manure | Slightly accelerates degradation | Degradation in agricultural soil | nih.gov |
| Biodegradation | Plays a major role in removal | Degradation in agricultural soil | nih.gov |
Interplay Between Abiotic and Biotic Transformation Processes in Complex Systems
Abiotic degradation can occur through processes like photolysis (breakdown by sunlight) or chemical reactions with other substances in the environment. nih.govmdpi.com For SMX, abiotic transformations can be mediated by enzymatically formed reactive nitrogen species, such as nitrite (NO₂⁻) and nitric oxide (NO), particularly under conditions found in wastewater treatment. dtu.dkdtu.dk These reactions can lead to a variety of transformation products through pathways like hydroxylation, nitration, and cleavage of the molecule's bonds. dtu.dk
Biotic transformation is driven by microorganisms. Bacteria and fungi can utilize sulfonamides as a source of carbon or nitrogen, leading to their degradation. nih.govnih.gov Studies have shown that biodegradation is a major pathway for the removal of SMX from soil and sediment. nih.govnih.gov For instance, the dissipation times (DT50) for SMX and its metabolites in the aqueous phase of a water-sediment system were measured to be between 8.5 and 17.2 days, with biodegradation in the sediment being the primary removal mechanism. nih.gov
A crucial aspect of this interplay is the potential for metabolites to revert to the parent compound. Human metabolites of SMX can retransform back into the more active parent drug under certain environmental conditions, a process that needs to be considered in risk assessments. nih.gov Similarly, N4-acetyl-sulfamethoxazole has been observed to transform back into SMX in rice plants. nih.govresearchgate.net The interplay is further complicated by microbially mediated abiotic transformations, where microbial activity produces reactive substances that then chemically degrade the contaminant. researchgate.net This highlights that a clear distinction between biotic and abiotic processes is not always possible in environmentally relevant scenarios.
Application of Multi-omics Approaches (e.g., Transcriptomics) to Elucidate Biotransformation Enzyme Systems
Understanding the specific enzymes and metabolic pathways involved in the biotransformation of Sulfamethoxazole N4-glucoside requires advanced molecular techniques. Multi-omics approaches, which include genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the biological processes occurring within an organism or microbial community in response to a contaminant. biotechdelft.comnih.govresearchgate.netbiotechdelft.com
Transcriptomics, the study of the complete set of RNA transcripts, has been used to investigate the metabolic mechanisms of SMX. In one study, exposing channel catfish to SMX led to significant changes in the liver transcriptome, revealing the upregulation of genes involved in drug metabolism, including those for the UGT family of enzymes which are involved in conjugation reactions. nih.gov Another study on rice exposed to SMX and its acetylated metabolite used transcriptomic analysis to identify the involvement of specific enzyme families—cytochrome P450 (CYP450), acetyltransferases (ACEs), and glycosyltransferases (GTs)—in the observed biotransformation pathways, which included glycosylation. nih.govresearchgate.net
Metaproteomics, which analyzes the entire protein complement of a microbial community, has been applied to activated sludge from wastewater treatment plants. This approach revealed that the presence of SMX enhanced the activity of the genus Corynebacterium and specifically five of its enzymes involved in central carbon metabolism. nih.gov Such studies help to pinpoint the specific microorganisms and enzymes responsible for degradation in complex ecosystems.
These multi-omics strategies are powerful tools for moving beyond simply observing degradation to understanding the underlying genetic and enzymatic machinery. nih.govnih.gov This knowledge is crucial for developing bioremediation strategies and understanding the potential for antibiotic resistance development.
Development of Predictive Models for this compound Environmental Fate and Transport
Predictive mathematical models are essential tools for evaluating the potential distribution and persistence of contaminants like this compound in the environment. mdpi.com These models integrate data on a compound's physical and chemical properties with environmental parameters to simulate its fate and transport, which refers to how a contaminant moves and changes in the environment. cdc.gov
Modeling the environmental fate of SMX and its metabolites involves considering several key processes:
Adsorption: The binding of the compound to soil and sediment particles, which can reduce its mobility. The intensity of adsorption for sulfonamides is generally low in neutral pH groundwater. nih.gov
Degradation: The breakdown of the compound through biotic and abiotic processes. Models often use first-order decay kinetics to describe this, characterized by a half-life (the time it takes for half of the compound to degrade). researchgate.netmdpi.com
Transport: The movement of the compound with water flow through surface waters and groundwater. cdc.gov
While many models focus on the parent drug, the importance of including metabolites is increasingly recognized. mdpi.com A mathematical model applied to a water-sediment test calculated biodegradation half-lives for SMX and its metabolites to be between 3.3 and 25.6 hours in the sediment, highlighting the rapid transformation potential in biologically active zones. nih.gov The development of accurate models for this compound is challenging due to the need for specific data on its degradation rates, sorption coefficients, and potential for back-transformation to the parent SMX. Future models must incorporate these metabolite-specific parameters to improve the accuracy of environmental exposure and risk assessments.
Methodological Advancements for Enhanced Trace Detection and Comprehensive Metabolite Profiling
The accurate assessment of this compound in the environment relies on highly sensitive and specific analytical methods capable of detecting trace concentrations (in the ng/L range) in complex matrices like wastewater. acs.orgresearchgate.net The primary technique for this purpose is liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). acs.orgnih.gov This method involves a sample preparation step, often solid-phase extraction (SPE), to concentrate the analytes and remove interfering substances from the sample matrix. acs.orgnih.gov
Recent advancements have focused on improving both sensitivity and scope. Validated LC-MS/MS methods can now achieve limits of quantification (LOQ) below 1 ng/L for sulfonamides and their acetylated metabolites in municipal wastewater. nih.gov
Beyond detecting specific target compounds, there is a growing emphasis on comprehensive metabolite profiling to identify all transformation products of a parent drug. This is crucial as some transformation products can be more toxic or persistent than the original compound. nih.gov High-resolution mass spectrometry (HRMS), such as Orbitrap-MS, enables non-target screening, which can identify a wide range of known and previously unknown metabolites. nih.gov A pharmacometabolomics study using LC-SWATH/MS, a data-independent acquisition strategy, successfully identified expected metabolites of SMX as well as several previously unreported ones, including glucuronide conjugates and isoxazole (B147169) ring-opened variants. nih.govresearchgate.netmdpi.com This type of comprehensive profiling provides a more complete picture of a drug's environmental fate and is essential for a thorough risk assessment. nih.gov
Table 2: Advanced Analytical Techniques for Sulfamethoxazole and its Metabolites
| Technique | Application | Key Findings/Capabilities | Citation |
|---|---|---|---|
| LC-MS/MS | Trace determination in wastewater | Validated for primary, secondary, and tertiary effluents. | acs.org |
| SPE-LC-MS/MS | Trace determination of SAs and acetylated metabolites | LOQs < 0.78 ng/L in municipal wastewater. | nih.gov |
| LC-SWATH/MS | Pharmacometabolomics, metabolite profiling | Putatively identified unreported metabolites, including glucuronide conjugates and ring-opened variants. | nih.govresearchgate.net |
| Orbitrap-HRMS | Nontarget screening of transformation products | Identified 18 intermediate transformation products of SMX in rice. | nih.gov |
| Smartphone Colorimetry | Screening of SMX in water | Provides a detection limit of 0.08 µg for rapid, in-field analysis. | mdpi.com |
Q & A
Q. How is Sulfamethoxazole N4-glucoside structurally distinguished from its parent compound, sulfamethoxazole?
this compound is characterized by the addition of a β-D-glucopyranosyl group to the N4-amino position of sulfamethoxazole. This modification alters its physicochemical properties, including solubility and metabolic stability. Structural confirmation typically employs nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Chromatographic methods (e.g., UPLC-MS/MS) are essential to differentiate it from sulfamethoxazole and other metabolites like N-acetylsulfamethoxazole .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
A validated UPLC-MS/MS protocol using deuterated internal standards (e.g., sulfamethoxazole-13C6) is preferred for precise quantification in plasma or tissue samples. Key parameters include a mobile phase of methanol/water with 0.1% formic acid, a C18 column, and multiple reaction monitoring (MRM) for specificity. Limit of quantification (LOQ) should be validated below 1 ng/mL to detect trace concentrations .
Q. What is the synthetic pathway for this compound in laboratory settings?
The compound is synthesized via enzymatic or chemical glucosidation of sulfamethoxazole. For example, UDP-glucosyltransferases catalyze the transfer of glucose to the N4 position in microbial or mammalian systems. Chemical synthesis may involve protecting-group strategies to ensure regioselectivity. Purity is confirmed via HPLC-UV (>99%) and NMR .
Q. How does pH influence the stability of this compound in aqueous solutions?
Stability studies in phosphate-buffered saline (PBS) at pH 7.4 show <5% degradation over 24 hours at 25°C. Acidic conditions (pH <3) accelerate hydrolysis to sulfamethoxazole, while alkaline conditions (pH >9) promote glucose moiety cleavage. Long-term storage recommendations include lyophilization and storage at -80°C .
Advanced Research Questions
Q. What mechanisms underlie the reduced antibacterial activity of this compound compared to sulfamethoxazole?
The glucosylation blocks the sulfonamide group’s interaction with dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. Transcriptomic studies in Paracoccidioides lutzii reveal disrupted folate and amino acid biosynthesis pathways, corroborating its lack of antimicrobial efficacy. Competitive inhibition assays with DHPS can quantify this effect .
Q. How do nanoparticle delivery systems affect the release kinetics of this compound?
Poly(ε-caprolactone)-based (PCL-T) nanoparticles loaded with the compound exhibit enzyme-responsive release. In vitro studies using Pseudomonas lipase show 80% release within 48 hours via hydrolysis of the ester-rich polymer matrix. Dynamic light scattering (DLS) confirms nanoparticle stability (PDI <0.2) during release .
Q. What experimental designs are optimal for studying the environmental persistence of this compound in wastewater?
Electrochemical advanced oxidation processes (EAOPs) with boron-doped diamond (BDD) anodes achieve >96% degradation within 150 minutes. Mineralization efficiency (MCE ~3.7%) is monitored via total organic carbon (TOC) analysis. Control experiments should include comparisons with Pt and IrO2 anodes to assess hydroxyl radical (•OH) generation kinetics .
Q. How can researchers reconcile contradictory data on the nephrotoxicity of this compound metabolites?
While N-acetylsulfamethoxazole (not the glucoside) is linked to crystalluria at >75 mg/L, species-specific metabolism must be considered. In vivo models (e.g., rat renal clearance studies) paired with metabolite profiling (LC-HRMS) can clarify interspecies differences. Dose-response studies should account for glutathione conjugation pathways .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in vitro?
Use non-linear regression (e.g., Hill equation) to calculate IC50 values. For transcriptomic data, apply Benjamini-Hochberg correction to adjust for false discovery rates (FDR <0.05). Principal component analysis (PCA) can identify outlier datasets in multi-omics studies .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
Implement quality control via triple-quadrupole LC-MS to monitor impurities (e.g., residual sulfamethoxazole). Standardize reaction conditions (temperature, solvent ratios) and use certified reference materials (e.g., USP standards) for calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
